Benzyl 2-aminoquinoline-6-carboxylate synthesis from 6-quinolinecarboxylic acid
Benzyl 2-aminoquinoline-6-carboxylate synthesis from 6-quinolinecarboxylic acid
An In-Depth Technical Guide for the Synthesis of Benzyl 2-aminoquinoline-6-carboxylate from 6-Quinolinecarboxylic Acid
Abstract
This technical guide provides a comprehensive, in-depth overview of a robust and scalable synthetic route to produce Benzyl 2-aminoquinoline-6-carboxylate, a key intermediate in pharmaceutical development. The synthesis commences with commercially available 6-quinolinecarboxylic acid and proceeds through a three-step sequence: benzyl esterification, N-oxidation, and a novel, mild amination of the quinoline N-oxide. This guide emphasizes the scientific rationale behind the chosen synthetic strategy, prioritizing safety, scalability, and process control over classical but hazardous methodologies like the Chichibabin reaction. Detailed experimental protocols, process optimization insights, and data presentation are included to support researchers and drug development professionals in the successful execution of this synthesis.
Strategic Synthesis Design: A Rationale for a Process-Safe Approach
The synthesis of Benzyl 2-aminoquinoline-6-carboxylate requires two primary transformations of the starting material, 6-quinolinecarboxylic acid: the introduction of an amino group at the C2 position and the esterification of the C6 carboxylic acid with benzyl alcohol.
A classical approach to C2-amination of a quinoline ring is the Chichibabin reaction, which utilizes a strong base like sodium amide (NaNH₂) or potassium amide (KNH₂) at elevated temperatures.[1][2] This reaction proceeds via nucleophilic addition of an amide anion to the electron-deficient C2 position, followed by the elimination of a hydride ion.[1][3][4] However, for large-scale industrial applications, this method presents significant safety and control challenges. The use of potassium amide in a sealed vessel, in particular, was deemed not amenable for large-scale preparation due to safety concerns.[5]
Consequently, a more controlled and safer synthetic strategy has been developed, which circumvents the harsh conditions of the Chichibabin reaction. This process-validated approach involves three distinct steps, as illustrated below.[5]
Caption: Overall synthetic workflow from starting material to final product.
This pathway strategically protects the carboxylic acid as a benzyl ester first, preventing potential side reactions in subsequent steps. The key amination is then achieved via an N-oxide intermediate, which allows for a mild and highly selective introduction of the amino group at the C2 position.[5]
Detailed Experimental Protocols
The following protocols are adapted from a validated, large-scale synthesis and provide a reliable methodology for laboratory execution.[5]
Step 1: Synthesis of Benzyl quinoline-6-carboxylate (Intermediate 1)
This step protects the carboxylic acid functional group as a benzyl ester. The use of 1,1'-carbonyldiimidazole (CDI) as an activating agent is a mild and efficient alternative to traditional acid-catalyzed Fischer esterification, avoiding harsh acidic conditions.
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Reaction Scheme:
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6-Quinolinecarboxylic acid + CDI → Acylimidazolide intermediate
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Acylimidazolide intermediate + Benzyl Alcohol → Benzyl quinoline-6-carboxylate
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Protocol:
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To a solution of 6-quinolinecarboxylic acid (1.0 eq) in ethyl acetate (10 L/kg), add 1,1'-carbonyldiimidazole (1.1 eq).
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Stir the resulting mixture at ambient temperature (20−25 °C) for 4 hours. The formation of the acylimidazolide can be monitored by TLC or HPLC.
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Add benzyl alcohol (1.05 eq) to the reaction mixture.
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Continue stirring for 12 hours at 20−25 °C.
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Upon reaction completion, quench the reaction by adding a solution of concentrated HCl in water.
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Separate the organic and aqueous phases. Extract the aqueous layer with ethyl acetate to recover any remaining product.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
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The product can be purified further by recrystallization or column chromatography if necessary.
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Step 2: Synthesis of 1-Oxy-quinoline-6-carboxylic acid benzyl ester (Intermediate 2)
The N-oxidation of the quinoline nitrogen activates the heterocyclic ring for subsequent nucleophilic attack at the C2 position. A urea-hydrogen peroxide adduct in the presence of phthalic anhydride provides a safe and effective oxidizing system.
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Reaction Scheme:
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Benzyl quinoline-6-carboxylate + Urea-H₂O₂/Phthalic Anhydride → 1-Oxy-quinoline-6-carboxylic acid benzyl ester
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Protocol:
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To a mixture of urea hydrogen peroxide (1.7 eq) and phthalic anhydride (1.4 eq) in methylene chloride, add Benzyl quinoline-6-carboxylate (1.0 eq) under a nitrogen atmosphere.
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Stir the mixture for 12 hours at 20−25 °C.
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After the reaction is complete, quench by adding an aqueous solution of sodium thiosulfate pentahydrate.
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Separate the phases and extract the aqueous layer with methylene chloride.
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Combine the organic extracts, wash, dry, and concentrate to yield the N-oxide product.
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Step 3: Synthesis of Benzyl 2-aminoquinoline-6-carboxylate (Final Product)
This novel amination procedure is the key step, converting the N-oxide to the final 2-aminoquinoline product under exceptionally mild conditions. The N-oxide is first activated with p-toluenesulfonyl chloride (TsCl), followed by nucleophilic attack by an in-situ generated ammonia source.
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Mechanism Rationale:
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The N-oxide oxygen attacks the electrophilic sulfur atom of TsCl, forming a tosylated intermediate. This makes the C2 position of the quinoline ring highly electrophilic.
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Ammonia, from the ammonium chloride/triethylamine buffer system, acts as the nucleophile, attacking the C2 position.
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Subsequent rearrangement and elimination of p-toluenesulfonic acid yields the aromatized 2-aminoquinoline product.
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Caption: Simplified logic of the N-Oxide amination step.
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Protocol:
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To a solution of 1-Oxy-quinoline-6-carboxylic acid benzyl ester (1.0 eq) in methylene chloride, add p-toluenesulfonyl chloride (1.4 eq) under a nitrogen atmosphere. Stir for approximately 45 minutes at 22−25 °C.
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In a separate vessel, prepare a suspension of ammonium chloride (3.0 eq) and triethylamine (3.3 eq) in methylene chloride.
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Add the solution of the activated N-oxide from step 1 slowly to the ammonium chloride suspension, maintaining the temperature between 25-30 °C.
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Stir the reaction mixture for an additional hour at 22−25 °C.
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Cool the mixture to -5 °C for 1 hour to precipitate the product.
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Filter the solids and rinse with pre-cooled methanol (-5 °C) to isolate the pure Benzyl 2-aminoquinoline-6-carboxylate.
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Quantitative Data Summary
The following table summarizes the key quantitative parameters for each step of the synthesis, based on the reported large-scale procedure.[5]
| Step | Starting Material | Key Reagents | Molar Ratio (Reagent/SM) | Solvent | Typical Yield |
| 1. Esterification | 6-Quinolinecarboxylic acid | 1,1'-Carbonyldiimidazole, Benzyl alcohol | 1.1, 1.05 | Ethyl Acetate | High |
| 2. N-Oxidation | Benzyl quinoline-6-carboxylate | Urea-H₂O₂, Phthalic anhydride | 1.7, 1.4 | Methylene Chloride | High |
| 3. Amination | 1-Oxy-quinoline-6-carboxylate benzyl ester | p-Toluenesulfonyl chloride, NH₄Cl, Et₃N | 1.4, 3.0, 3.3 | Methylene Chloride | High |
Process Optimization and Troubleshooting
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Amination Step Control: The rate of addition of the activated N-oxide solution to the ammonia source is critical. A fast addition can lead to uncontrolled exotherms. Conversely, if the ammonia source is added too slowly to the activated intermediate, competing nucleophiles like methanol (if used as a solvent) can lead to the formation of 2-methoxyquinoline byproducts.[5]
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Safety: While this route avoids the hazards of metal amides, standard laboratory precautions should be taken. p-Toluenesulfonyl chloride is a lachrymator, and triethylamine is a corrosive and flammable base. All operations should be conducted in a well-ventilated fume hood.
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Purity Analysis: The purity and identity of the intermediates and the final product should be confirmed at each stage using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
References
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Couturier, M. A., et al. (2006). Safe and Practical Large-Scale Synthesis of 2-Aminoquinoline-6-Carboxylic Acid Benzyl Ester. Organic Process Research & Development, 10(4), 863-866. [Link]
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Wikipedia. (n.d.). Chichibabin reaction. [Link]
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Slideshare. (n.d.). Chichibabin Reaction. [Link]
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van der Plas, H. C., & Wozniak, M. (1983). On the chichibabin amination of quinoline and some nitroquinolines. Journal of Heterocyclic Chemistry, 20(6), 1583-1589. [Link]
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Paul, N. D., et al. (2019). Dehydrogenative Synthesis of Quinolines, 2-Aminoquinolines, and Quinazolines Using Singlet Diradical Ni(II)-Catalysts. The Journal of Organic Chemistry, 84(5), 2413-2423. [Link]
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Scientific Update. (2018). The Chichibabin amination reaction. [Link]
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Wang, L., et al. (2012). One-pot synthesis of 2-aminoquinoline-based alkaloids from acetonitrile. Organic & Biomolecular Chemistry, 10(43), 8568-8571. [Link]
- Google Patents. (n.d.). US4386209A - Chichibabin reaction.
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Grokipedia. (n.d.). Chichibabin reaction. [Link]
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Chemistry Notes. (2022). Chichibabin amination: Easy mechanism. [Link]
